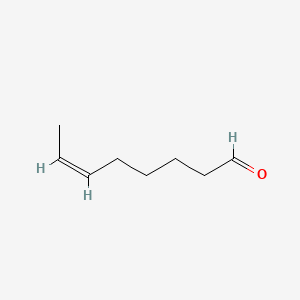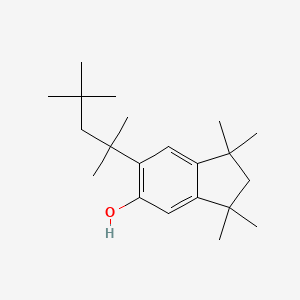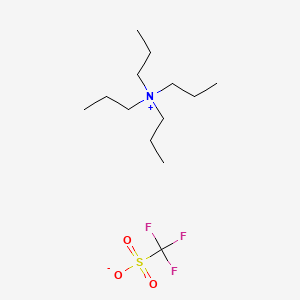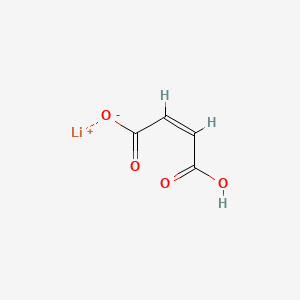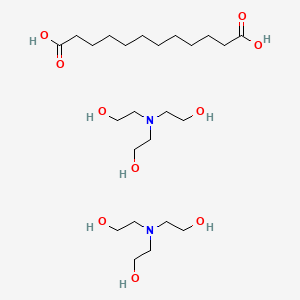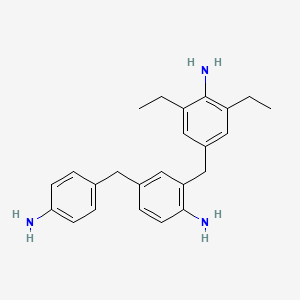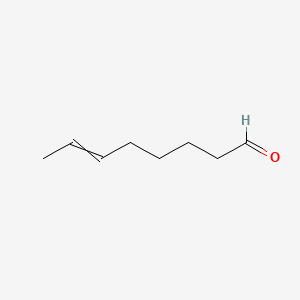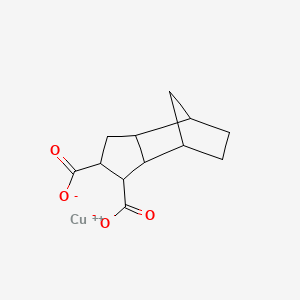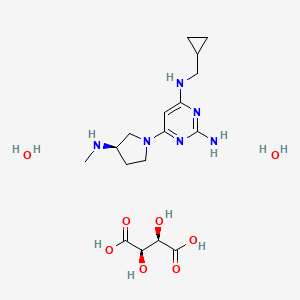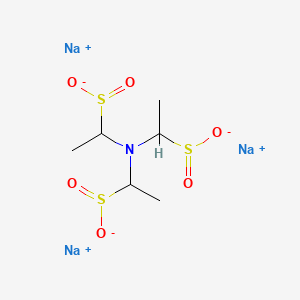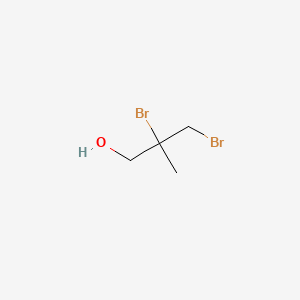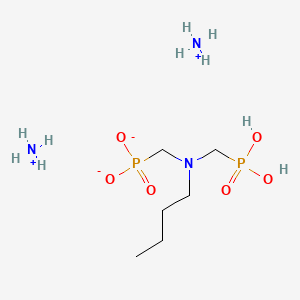
Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H23N3O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in medical applications such as the treatment of osteoporosis and other bone-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the phosphonate groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state phosphonates, while reduction reactions could produce lower oxidation state derivatives .
Scientific Research Applications
Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphonates.
Biology: The compound’s ability to inhibit bone resorption makes it valuable in biological research related to bone metabolism and diseases.
Medicine: It is used in the development of treatments for osteoporosis and other bone-related conditions.
Industry: The compound can be used in industrial processes that require phosphonate derivatives.
Mechanism of Action
The mechanism of action of diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite in bone tissue. The compound binds to hydroxyapatite, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This inhibition reduces bone resorption and helps maintain bone density. The molecular targets and pathways involved include the inhibition of osteoclast formation and activity, as well as the promotion of osteoclast apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Diammonium dihydrogen ((heptylimino)bis(methylene))bisphosphonate
- Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphonate
Uniqueness
Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate is unique due to its specific butyl group, which may confer different chemical properties and biological activities compared to other bisphosphonates. This uniqueness can affect its binding affinity, solubility, and overall efficacy in various applications .
Properties
CAS No. |
94107-68-3 |
|---|---|
Molecular Formula |
C6H23N3O6P2 |
Molecular Weight |
295.21 g/mol |
IUPAC Name |
diazanium;[butyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H17NO6P2.2H3N/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);2*1H3 |
InChI Key |
PSGUWWUTWWVRIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


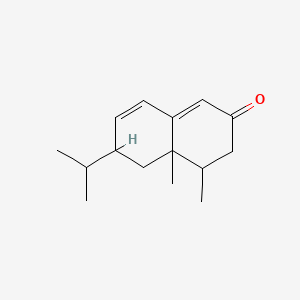
![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)
